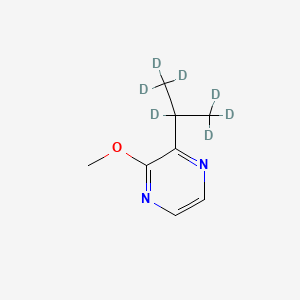
2-Isopropyl-3-methoxypyrazine-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropyl-3-methoxypyrazine-d7 is a deuterated analog of 2-Isopropyl-3-methoxypyrazine, a compound known for its distinct odor. This compound is often used as a reference material in various scientific studies due to its stable isotopic labeling, which allows for precise tracking in analytical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-3-methoxypyrazine-d7 typically involves the deuteration of 2-Isopropyl-3-methoxypyrazine. This process includes the incorporation of deuterium atoms into the molecular structure, which can be achieved through various chemical reactions. One common method involves the use of deuterated reagents in the presence of a catalyst under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the purity and consistency of the final product. The production is carried out under stringent quality control measures to meet the standards required for scientific research .
Analyse Des Réactions Chimiques
Types of Reactions
2-Isopropyl-3-methoxypyrazine-d7 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, usually under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles, often under mild to moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyrazines .
Applications De Recherche Scientifique
2-Isopropyl-3-methoxypyrazine-d7 has a wide range of applications in scientific research:
Chemistry: Used as a reference material in analytical chemistry for the calibration of instruments and validation of methods.
Biology: Employed in studies involving metabolic pathways and the tracking of biochemical processes.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the food and beverage industry to study flavor compounds and their interactions.
Mécanisme D'action
The mechanism of action of 2-Isopropyl-3-methoxypyrazine-d7 involves its interaction with specific molecular targets. The deuterium atoms in the compound allow for precise tracking in various biological and chemical processes. This enables researchers to study the pathways and interactions of the compound in detail, providing valuable insights into its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Isopropyl-3-methoxypyrazine: The non-deuterated analog, known for its distinct odor and similar chemical properties.
3-Isobutyl-2-methoxypyrazine: Another methoxypyrazine with a similar structure but different substituents, leading to variations in odor and chemical behavior.
Uniqueness
2-Isopropyl-3-methoxypyrazine-d7 is unique due to its deuterated nature, which provides enhanced stability and allows for precise analytical applications. This makes it particularly valuable in scientific research where accurate tracking and measurement are essential .
Propriétés
Formule moléculaire |
C8H12N2O |
|---|---|
Poids moléculaire |
159.24 g/mol |
Nom IUPAC |
2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-3-methoxypyrazine |
InChI |
InChI=1S/C8H12N2O/c1-6(2)7-8(11-3)10-5-4-9-7/h4-6H,1-3H3/i1D3,2D3,6D |
Clé InChI |
NTOPKICPEQUPPH-NWOXSKRJSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(C1=NC=CN=C1OC)C([2H])([2H])[2H] |
SMILES canonique |
CC(C)C1=NC=CN=C1OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


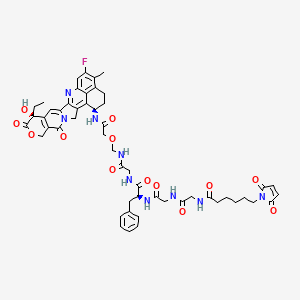
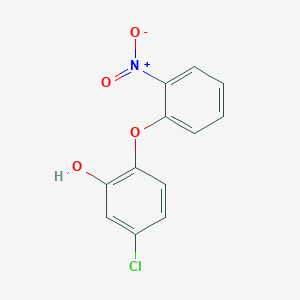
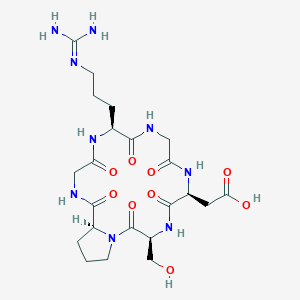
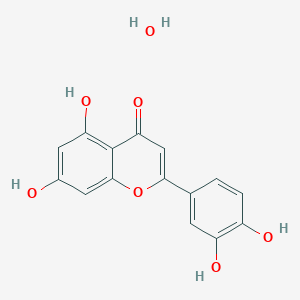
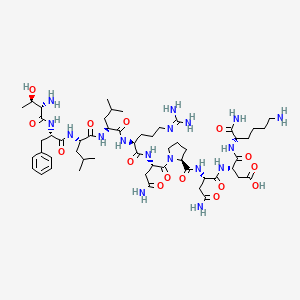
![(2S)-2-[(Z)-[1-(2-amino-5-methyl-1,3-thiazol-4-yl)-2-[[(3S)-2,2-dimethyl-4-oxo-1-sulfooxyazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-3-[4-[N'-[(3R)-pyrrolidin-3-yl]carbamimidoyl]phenoxy]propanoic acid](/img/structure/B12379807.png)
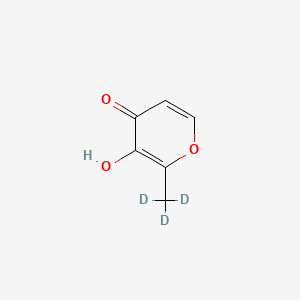
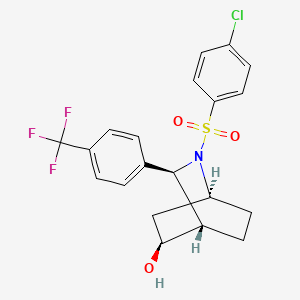
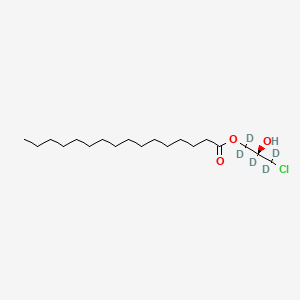
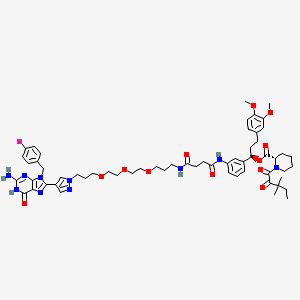

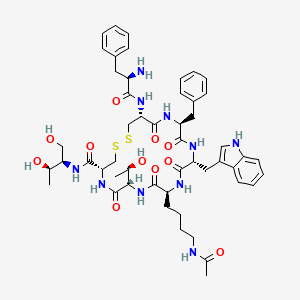
![N-[4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl]-4-[(7-ethyl-7-hydroxy-5-methyl-6-oxo-8-propan-2-ylpteridin-2-yl)amino]-3-methoxybenzamide](/img/structure/B12379854.png)
![2-[(1R,8R,9R)-1-methyl-2-methylidene-9-propan-2-yl-5-azatricyclo[5.4.0.03,8]undecan-5-yl]ethanol](/img/structure/B12379862.png)
